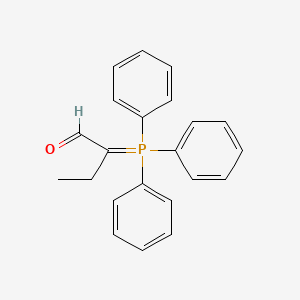

2-(Triphenylphosphoranylidene)butyraldehyde

Description

2-(Triphenylphosphoranylidene)butyraldehyde (CAS: 90601-08-4) is a phosphorus ylide compound with the molecular formula C22H21OP and a molecular weight of 332.38 g/mol . It features a butyraldehyde backbone substituted with a triphenylphosphoranylidene group, making it a key intermediate in organic synthesis, particularly in Wittig and related reactions for forming carbon-carbon double bonds . The compound is typically a solid at room temperature and is utilized in specialized reactions where its aldehyde functionality and ylide reactivity are critical .

Properties

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21OP/c1-2-19(18-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKVHIDYCFPCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404558 | |

| Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90601-08-4 | |

| Record name | 2-(Triphenylphosphoranylidene)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Reagent Formation via Phosphonium Salt Intermediate

The most common and reliable method to prepare 2-(Triphenylphosphoranylidene)butyraldehyde involves the synthesis of the corresponding phosphonium salt followed by deprotonation to generate the ylide.

Step 1: Synthesis of Phosphonium Salt

- Alkylation of triphenylphosphine with a suitable alkyl halide (e.g., 4-bromobutyraldehyde derivative or protected form) under reflux conditions in polar solvents such as acetonitrile or tetrahydrofuran (THF).

- Typical reaction conditions include stirring at ambient to elevated temperatures (50–80 °C) under inert atmosphere to prevent oxidation.

Step 2: Deprotonation to Form Ylide

- Treatment of the phosphonium salt with a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide in anhydrous solvents (e.g., THF or diethyl ether) at low temperatures (−78 °C to 0 °C).

- This step generates the phosphoranylidene species, 2-(Triphenylphosphoranylidene)butyraldehyde, ready for use in Wittig reactions.

This method is well-documented in literature and provides good yields and purity when carefully controlled.

Oxidation of Corresponding Alcohols

An alternative approach involves the oxidation of the corresponding phosphonium alcohol intermediate to the aldehyde ylide.

- The phosphonium alcohol is prepared by nucleophilic addition of triphenylphosphine to an α,β-unsaturated alcohol or by reduction of a suitable precursor.

- Oxidation is carried out using mild oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) catalyzed systems or PCC (pyridinium chlorochromate) in dichloromethane at ambient temperature.

- This oxidation step converts the alcohol to the aldehyde functionality while maintaining the phosphoranylidene moiety intact, yielding 2-(Triphenylphosphoranylidene)butyraldehyde in moderate to good yields (typically 60–80%).

Use of Boronate Coupling Partners and Suzuki Coupling

Some advanced synthetic strategies incorporate Suzuki coupling to attach the butyraldehyde moiety to the triphenylphosphoranylidene group via boronate intermediates.

- Preparation of boronate esters from halogenated precursors followed by palladium-catalyzed Suzuki coupling with triphenylphosphonium derivatives.

- This method allows for structural diversification and can be optimized to improve yields and selectivity.

- Typical catalytic systems include Pd(dppf)Cl2 or Pd(PPh3)4 in toluene or dioxane solvents at elevated temperatures (80–100 °C) under inert atmosphere.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Phosphonium Salt Alkylation + Deprotonation | Triphenylphosphine, alkyl halide, n-BuLi, THF, −78 °C | 70–90 | High purity, well-established | Requires strong base, low temp |

| Oxidation of Phosphonium Alcohol | TEMPO or PCC, DCM, RT | 60–80 | Mild conditions, good selectivity | Additional oxidation step |

| Boronate Intermediate + Suzuki Coupling | Boronate ester, Pd catalyst, toluene, 90 °C | 50–70 | Structural diversity, modular | Requires palladium catalyst, cost |

Detailed Research Findings and Notes

- The phosphonium salt route remains the most straightforward and commonly used approach in both academic and industrial settings due to its operational simplicity and reproducibility.

- Oxidation methods using TEMPO catalysis have gained popularity for their mildness and environmental compatibility, avoiding heavy metal oxidants.

- Suzuki coupling methods are more recent and allow for the introduction of substituents on the butyraldehyde backbone, enabling the synthesis of analogues with tailored properties.

- Reaction monitoring by ^1H-NMR and ^31P-NMR spectroscopy is essential to confirm the formation of the ylide and to assess purity.

- Purification typically involves silica gel chromatography using hexanes/ethyl acetate mixtures to isolate the pure ylide compound.

- Handling under inert atmosphere and anhydrous conditions is critical to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Triphenylphosphoranylidene)butyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(Triphenylphosphoranylidene)butyric acid.

Reduction: 2-(Triphenylphosphoranylidene)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Triphenylphosphoranylidene)butyraldehyde has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.

Catalysis: Employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-(Triphenylphosphoranylidene)butyraldehyde in chemical reactions typically involves the formation of a reactive intermediate, such as a ylide or an enolate. These intermediates can then undergo further transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus ylides with triphenylphosphoranylidene substituents are widely studied for their electronic and steric effects in synthesis. Below, 2-(Triphenylphosphoranylidene)butyraldehyde is compared to three closely related analogs:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Physical State |

|---|---|---|---|---|---|

| 2-(Triphenylphosphoranylidene)butyraldehyde | 90601-08-4 | C22H21OP | 332.38 | Butyraldehyde | Solid |

| 2-(Triphenylphosphoranylidene)propionaldehyde | 24720-64-7 | C20H19OP | 304.33 | Propionaldehyde | Solid |

| Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate | 31459-98-0 | C21H18ClO2P | 368.79 | Chloroacetate methyl ester | Liquid/Resin |

| Ethyl 2-cyano-2-(triphenylphosphoranylidene)acetate | 13504-72-8 | C23H20NO2P | 389.38 | Cyanoacetate ethyl ester | Solid |

Key Observations :

- Functional Groups: Substituents like chloro (in 31459-98-0) and cyano (in 13504-72-8) introduce electron-withdrawing effects, which modify ylide reactivity compared to the aldehyde group in 90601-08-4 .

- Physical State: The chloroacetate derivative (31459-98-0) is often resinous or liquid, whereas aldehyde/cyano analogs are solids, likely due to intermolecular interactions .

Reactivity in Organic Reactions

2.2.1 Wittig Reaction Performance

Phosphorus ylides are pivotal in Wittig reactions for olefin synthesis. The reactivity of these compounds depends on the substituent’s electronic and steric properties:

- Butyraldehyde Derivative (90601-08-4) : The aldehyde group facilitates efficient coupling with carbonyl compounds to form α,β-unsaturated aldehydes. Its longer chain may reduce steric hindrance compared to propionaldehyde analogs, improving yields in certain substrates .

- Propionaldehyde Derivative (24720-64-7) : Shorter chain length may lead to faster reaction kinetics but lower selectivity due to increased steric accessibility .

- Chloroacetate (31459-98-0) : The electron-withdrawing chloro group stabilizes the ylide, reducing its nucleophilicity and requiring harsher conditions (e.g., reflux in xylene) for reactivity, as seen in reactions with α-chloroesters .

- Cyanoacetate (13504-72-8): The cyano group enhances stabilization via conjugation, making this ylide less reactive toward weak electrophiles but highly effective in forming nitrile-containing alkenes .

2.2.2 Stereochemical Outcomes

- The butyraldehyde ylide (90601-08-4) often produces trans-alkenes due to its moderate steric demand, whereas bulkier derivatives (e.g., cyanoacetate) may favor cis isomers in constrained systems .

Biological Activity

2-(Triphenylphosphoranylidene)butyraldehyde, a compound characterized by the presence of a triphenylphosphoranylidene moiety, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of 2-(Triphenylphosphoranylidene)butyraldehyde can be represented as follows:

This compound features a butyraldehyde group attached to a triphenylphosphoranylidene, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that 2-(Triphenylphosphoranylidene)butyraldehyde exhibits notable antimicrobial activity. A study by Erdoğdu et al. highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing significant inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of 2-(Triphenylphosphoranylidene)butyraldehyde has also been investigated. In vitro studies showed that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax.

Case Study:

A study conducted on MCF-7 (breast cancer) cells demonstrated that treatment with varying concentrations of 2-(Triphenylphosphoranylidene)butyraldehyde resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of 2-(Triphenylphosphoranylidene)butyraldehyde is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Signaling Modulation: It affects signaling pathways related to apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging: The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(triphenylphosphoranylidene)butyraldehyde, and how do reaction conditions influence yield?

- The compound is typically synthesized via Staudinger-type reactions or Wittig reactions , where triphenylphosphine reacts with aldehyde precursors. For example, in [3+2] annulation reactions, 2-(triphenylphosphoranylidene)butyraldehyde acts as a key intermediate, requiring anhydrous conditions and catalysts like triethylamine to stabilize the ylide intermediate .

- Critical parameters : Solvent choice (e.g., THF or DMF), temperature (room temperature to reflux), and stoichiometry of phosphine reagents. Lower yields (<50%) are often attributed to competing side reactions, such as hydrolysis of the ylide .

Q. How is 2-(triphenylphosphoranylidene)butyraldehyde characterized spectroscopically, and what are the key spectral markers?

- IR and Raman spectroscopy identify the C=O stretch (~1700 cm⁻¹) and P=C vibrational modes (~1200 cm⁻¹). ¹H-NMR shows distinct signals for the aldehyde proton (δ 9.5–10.0 ppm) and triphenylphosphine aromatic protons (δ 7.3–7.8 ppm). ³¹P-NMR typically exhibits a singlet near δ 20–25 ppm for the phosphoranylidene group .

- Methodological tip : Use deuterated chloroform (CDCl₃) to avoid aldehyde proton exchange with solvents, which can obscure NMR signals .

Q. What precautions are necessary when handling 2-(triphenylphosphoranylidene)butyraldehyde due to its reactivity or toxicity?

- The compound is hygroscopic and sensitive to air/moisture. Store under inert gas (argon or nitrogen) at 2–8°C. Use gloveboxes for moisture-sensitive reactions. Toxicity data suggest mild irritation (H315/H319); wear nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the reactivity of 2-(triphenylphosphoranylidene)butyraldehyde in annulation reactions?

- Density Functional Theory (DFT) calculations predict transition-state geometries and charge distribution. For example, the ylide’s nucleophilic carbon (C=P) exhibits a high Fukui index, favoring electrophilic attack in [4+2] cycloadditions. Solvent effects (e.g., THF vs. toluene) are modeled using PCM (Polarizable Continuum Model) to refine reaction barriers .

- Case study : A 2023 study achieved 85% yield in pyrrolidine synthesis by adjusting solvent polarity based on DFT-predicted solvation energies .

Q. How do contradictions in reported spectroscopic data for this compound arise, and how can they be resolved?

- Discrepancies in ¹³C-NMR shifts (e.g., aldehyde carbon at δ 190–200 ppm) often stem from solvent polarity or concentration effects. For example, DMSO-d₆ may downfield-shift the aldehyde signal compared to CDCl₃. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography when possible .

- Resolution strategy : Compare experimental data with computational spectra (e.g., Gaussian-optimized structures) to identify artifacts .

Q. What strategies improve the stability of 2-(triphenylphosphoranylidene)butyraldehyde in long-term storage or under catalytic conditions?

- Lyophilization (freeze-drying) under vacuum preserves the compound for >6 months. For catalytic applications, immobilize the ylide on silica gel or polymer supports to reduce decomposition. Add radical inhibitors (e.g., BHT) to mitigate oxidative degradation .

Key Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.